molecular formula C9H20N2 B2432987 [1-(Aminomethyl)-4-methylcyclohexyl]methanamine CAS No. 1507983-56-3

[1-(Aminomethyl)-4-methylcyclohexyl]methanamine

Cat. No. B2432987
M. Wt: 156.273
InChI Key: PMRKXPYJPYTRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(Aminomethyl)-4-methylcyclohexyl]methanamine” is a chemical compound with the CAS Number: 1507983-56-3 . It has a molecular weight of 156.27 . The IUPAC name for this compound is (4-methylcyclohexane-1,1-diyl)dimethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2/c1-8-2-4-9(6-10,7-11)5-3-8/h8H,2-7,10-11H2,1H3 . This indicates that the compound has a cyclohexane ring with a methyl group and two aminomethyl groups attached to it.


Physical And Chemical Properties Analysis

“[1-(Aminomethyl)-4-methylcyclohexyl]methanamine” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Molecular Modeling

A study involving the synthesis of 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs, which includes molecules structurally related to [1-(Aminomethyl)-4-methylcyclohexyl]methanamine, explored their binding at 5-HT2A and H1 receptors. The research highlighted the steric tolerance within the binding sites of these receptors, offering insights into receptor-ligand interactions and molecular design (Shah et al., 2010).

Isolation Techniques

In another study, the isolation of branched acyclic polyamines, which are structurally related to [1-(Aminomethyl)-4-methylcyclohexyl]methanamine, was achieved through cation-exchange chromatography and selective complexation. This showcases an efficient method for purifying complex chemical structures (Geue & Searle, 1983).

Anticonvulsant Activity

A series of novel schiff bases of 3-aminomethyl pyridine, a compound related to [1-(Aminomethyl)-4-methylcyclohexyl]methanamine, were synthesized and demonstrated significant anticonvulsant activity. This research opens pathways for developing new therapeutic agents for seizure disorders (Pandey & Srivastava, 2011).

Synthesis of Novel Compounds

The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, structurally related to [1-(Aminomethyl)-4-methylcyclohexyl]methanamine, was successfully achieved, illustrating the potential for creating diverse organic molecules for various applications (Shimoga, Shin & Kim, 2018).

Biased Agonists of Serotonin Receptors

The design and synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists for potential use in treating depression showcase the therapeutic potential of structurally similar compounds to [1-(Aminomethyl)-4-methylcyclohexyl]methanamine (Sniecikowska et al., 2019).

Safety And Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H227, H314, and H335 . These indicate that the compound is combustible and can cause severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

[1-(aminomethyl)-4-methylcyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8-2-4-9(6-10,7-11)5-3-8/h8H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRKXPYJPYTRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Aminomethyl)-4-methylcyclohexyl]methanamine

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